N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15Cl3FN3OS and its molecular weight is 458.76. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-chloro-4-fluoroaniline and 5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-thiol.
- Reaction Conditions : The reaction is carried out under controlled conditions using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thioamide bond.
- Purification : The final product is purified through recrystallization or chromatography.
The biological activity of this compound is largely attributed to its structural components:
- Chloro and Fluoro Substituents : These halogen groups enhance the compound's lipophilicity and may influence its interaction with biological targets.
- Imidazole Ring : The imidazole moiety is known for its role in biological systems, often interacting with enzymes and receptors.
The compound's mechanism may involve inhibition of specific enzymes or receptors linked to cancer cell proliferation or antimicrobial activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Line Testing : The compound was tested against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results showed IC50 values ranging from 1.18 µM to 6.82 µM, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 | 1.18 | |
HCT116 | 0.80 | |
PC3 | 0.67 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits inhibitory effects against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Other Biological Activities
In addition to anticancer and antimicrobial activities, the compound shows potential in:
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce pro-inflammatory cytokine levels in vitro.
- Antioxidant Properties : The presence of halogen substitutions may enhance its ability to scavenge free radicals.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Breast Cancer Treatment : A study involving MCF7 cells showed that treatment with the compound led to significant apoptosis and cell cycle arrest in the S phase .
- Combination Therapy : Research indicates that when used in combination with other chemotherapeutics, the compound enhances overall cytotoxicity against resistant cancer cell lines .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3FN3OS/c1-19(2)25-17(10-3-5-12(20)13(21)7-10)18(26-19)28-9-16(27)24-11-4-6-15(23)14(22)8-11/h3-8H,9H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVUBUJGOINKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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